Lactosucrose

Descripción general

Descripción

. It is a rare oligosaccharide that is not commonly found in nature. Lactosucrose is known for its prebiotic properties, promoting the growth of beneficial intestinal bacteria such as Bifidobacterium and Lactobacillus . It is used as a functional food ingredient and has applications in the food industry as a sweetener and health-promoting additive .

Aplicaciones Científicas De Investigación

Lactosucrose has a wide range of applications in scientific research and industry.

Chemistry:

- Used as a substrate in enzymatic studies to understand transglycosylation mechanisms .

- Employed in the synthesis of other oligosaccharides and functional derivatives .

Biology:

- Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria .

- Studied for its role in enhancing mineral absorption in the intestines .

Medicine:

- Explored for its potential in improving gut health and preventing gastrointestinal disorders.

- Evaluated for its role in modulating the immune system and reducing inflammation.

Industry:

- Used as a functional food ingredient in various products such as yogurt, beverages, and dietary supplements.

- Applied in the production of low-calorie sweeteners and health-promoting additives.

Mecanismo De Acción

Target of Action

Lactosucrose, also known as Gathis compound, is a trisaccharide formed from lactose and sucrose by enzymatic transglycosylation . The primary targets of this compound are the gut microbiota, specifically the beneficial bacteria such as Lactobacilli and Bifidobacteria .

Mode of Action

This compound acts as a prebiotic, promoting the growth of beneficial bacteria in the gut . It is an indigestible carbohydrate, meaning it passes through the stomach and small intestine without being digested or absorbed in significant amounts . Once it reaches the colon, it is fermented by the intestinal microbiota . This fermentation process promotes the growth of bacteria that can use this compound as an energy source .

Biochemical Pathways

The biochemical pathway of this compound involves the enzymatic transglycosylation of lactose and sucrose . This process can be catalyzed by β-fructofuranosidase from Arthrobacter sp. K-1 or a range of levansucrases, or through transgalactosylation by β-galactosidase from Bacillus circulans . The fermentation of this compound by gut microbiota results in the production of short-chain fatty acids and lactic acid, which lower the pH of the colon .

Pharmacokinetics

Instead, it reaches the colon intact where it is fermented by the gut microbiota . This means that the bioavailability of this compound is largely determined by the composition and activity of the gut microbiota.

Result of Action

The fermentation of this compound by gut microbiota results in a modification of the intestinal microflora environment . This can enhance the IgA in the gut and suppress the systemic immune response . Moreover, this compound has been found to have a potential immunoregulatory effect . It also promotes intestinal mineral absorption .

Action Environment

The action of this compound is influenced by the environment within the gut, particularly the composition of the gut microbiota . A healthy gut microbiota is essential for the effective fermentation of this compound and the promotion of beneficial bacteria . The efficacy and stability of this compound can also be influenced by factors such as pH and the presence of other nutrients in the gut .

Análisis Bioquímico

Biochemical Properties

Lactosucrose plays a significant role in biochemical reactions, particularly in the gut microbiota. It is produced through transfructosylation by β-fructofuranosidase from Arthrobacter sp. K-1 or through transgalactosylation by β-galactosidase from Bacillus circulans . This compound interacts with various enzymes, including β-fructofuranosidase and β-galactosidase, facilitating its formation. Additionally, this compound has been found to modify the intestinal microflora environment, enhancing the production of immunoglobulin A in the gut and suppressing the systemic immune response .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modifying the gut microbiota, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. This compound supplementation has been shown to induce the production of interleukin-10 by intestinal cells, which plays a role in immunoregulation . Furthermore, this compound has been observed to suppress the production of immunoglobulin E in mice, indicating its potential in preventing allergic responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It interacts with enzymes such as β-fructofuranosidase and β-galactosidase, facilitating its formation from lactose and sucrose . This compound also influences gene expression by modulating the production of cytokines like interleukin-10, which has immunoregulatory effects . These interactions highlight the complex molecular mechanisms through which this compound impacts cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under various conditions, but its degradation can occur depending on the environmental factors. Long-term studies have shown that this compound supplementation can lead to sustained changes in the gut microbiota and immune responses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound supplementation in mice leads to dose-dependent suppression of immunoglobulin E production . Higher doses of this compound have been associated with more pronounced immunoregulatory effects, while excessive doses may lead to adverse effects such as gastrointestinal discomfort . Understanding the dosage effects is essential for optimizing the use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly in the gut microbiota. It is metabolized by specific enzymes, including β-fructofuranosidase and β-galactosidase, which facilitate its formation and breakdown . This compound also affects metabolic flux by promoting the growth of beneficial gut bacteria, which in turn influences the levels of various metabolites . These interactions highlight the importance of this compound in maintaining gut health and metabolic balance.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with transporters in the intestinal cells, facilitating its absorption and distribution throughout the body . This compound’s localization and accumulation in the gut play a crucial role in its prebiotic effects and its ability to modulate the gut microbiota .

Subcellular Localization

This compound’s subcellular localization is primarily within the intestinal cells, where it exerts its prebiotic effects. It is directed to specific compartments within the cells through targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how this compound influences cellular functions and contributes to overall gut health.

Métodos De Preparación

Lactosucrose can be synthesized through enzymatic transglycosylation reactions. The primary enzymes involved in its synthesis are levansucrase, β-fructofuranosidase, and β-galactosidase . These enzymes facilitate the transfer of fructosyl or galactosyl residues to lactose or sucrose, resulting in the formation of this compound .

Synthetic Routes and Reaction Conditions:

Transfructosylation: This method involves the transfer of a fructosyl residue from sucrose to lactose using levansucrase or β-fructofuranosidase.

Transgalactosylation: This method involves the transfer of a galactosyl residue from lactose to sucrose using β-galactosidase.

Industrial Production Methods: Commercial production of this compound typically involves the use of microbial fermentation and enzymatic processes. Microorganisms such as Bacillus subtilis and Arthrobacter sp. are commonly used as sources of the necessary enzymes . The production process may involve continuous fermentation in packed bed reactors to achieve high yields .

Análisis De Reacciones Químicas

Lactosucrose undergoes various chemical reactions, primarily involving its functional groups.

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using β-galactosidase or β-fructofuranosidase at optimal pH and temperature conditions.

Major Products:

Hydrolysis Products: Galactose, glucose, and fructose.

Oxidation Products: Corresponding acids such as gluconic acid and galactonic acid.

Comparación Con Compuestos Similares

Lactosucrose is unique among oligosaccharides due to its specific structure and prebiotic properties. Similar compounds include:

Lactulose: A disaccharide composed of galactose and fructose, used as a laxative and prebiotic.

Galacto-oligosaccharides: Oligosaccharides composed of galactose units, known for their prebiotic effects.

Lactitol: A sugar alcohol derived from lactose, used as a low-calorie sweetener.

Lactobionic Acid: An acid derived from lactose, used in cosmetics and pharmaceuticals.

Uniqueness of this compound:

- This compound has a unique trisaccharide structure that provides specific prebiotic benefits.

- It is more effective in promoting the growth of beneficial gut bacteria compared to some other oligosaccharides.

Propiedades

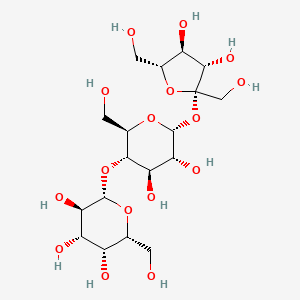

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14-,15+,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVCFHXLWDDRHG-UPLOTWCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87419-56-5 | |

| Record name | Galactosucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087419565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: How does lactosucrose exert its prebiotic effects?

A1: this compound, being indigestible by human enzymes, reaches the colon intact. [] Here, it acts as a substrate for beneficial gut bacteria, particularly Bifidobacterium and Lactobacillus species. [, , , , , , ] This selective fermentation leads to several downstream effects:

* **Increased Bifidobacteria and Lactobacilli:** this compound promotes the growth of these beneficial bacteria, leading to a more favorable gut microbiota composition. [, , , , , , ] * **Suppression of Harmful Bacteria:** The growth of potentially harmful bacteria like Clostridium perfringens, Bacteroides, and Enterobacteriaceae is suppressed. [, , , ] * **Production of Short-Chain Fatty Acids (SCFAs):** Fermentation of this compound yields SCFAs, primarily acetic acid and butyric acid, which act as energy sources for colonocytes and contribute to gut health. [, , ] * **Modulation of Gut Environment:** this compound consumption can lead to a decrease in fecal pH, potentially creating a less hospitable environment for pathogenic bacteria. [, , ]Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C18H32O16 and a molecular weight of 504.44 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research papers primarily focus on the biological effects of this compound, its structural confirmation can be achieved through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). [, ]

Q4: Is this compound involved in any enzymatic reactions?

A5: this compound itself is not catalytically active. It's the product of an enzymatic transfructosylation reaction. [, , , ]

Q5: Have any computational studies been conducted on this compound?

A5: The provided research primarily focuses on in vitro and in vivo studies. Computational approaches like molecular docking or molecular dynamics simulations could provide further insights into this compound's interactions with enzymes and its behavior in biological systems.

Q6: How does the structure of this compound contribute to its prebiotic activity?

A6: The specific linkage pattern of glucose, galactose, and fructose in this compound determines its selectivity as a substrate for specific beneficial bacteria. Modifications to this structure could alter its fermentation profile and potentially impact its prebiotic effects.

Q7: How is this compound absorbed and metabolized in the body?

A10: this compound is not absorbed in the small intestine due to the lack of necessary enzymes in humans. [, ] It reaches the colon intact, where it undergoes fermentation by the gut microbiota.

Q8: What are the key findings from in vitro and in vivo studies on this compound?

A8:

- In vitro studies demonstrated that this compound is selectively fermented by Bifidobacterium and Lactobacillus species. [, , ]

- Animal studies showed that dietary this compound supplementation:

- Increased the population of Bifidobacterium in rats, cats, dogs, chickens, and fish. [, , , , ]

- Suppressed the growth of harmful bacteria in the gut. [, , , , ]

- Improved calcium absorption in growing rats. []

- Decreased hepatic and plasma lipid contents in red sea bream. []

- Protected against indomethacin-induced intestinal ulcers in rats. []

- Human studies demonstrated that this compound consumption:

Q9: What are some alternatives to this compound as prebiotics?

A9: Other prebiotics include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.